N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide
Description
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide is an organic compound characterized by the presence of nitro groups attached to a phenyl ring, along with a methyl group and a nitramide functional group
Properties
CAS No. |
62323-65-3 |
|---|---|
Molecular Formula |
C8H8N4O6 |
Molecular Weight |
256.17 g/mol |
IUPAC Name |
N-methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide |
InChI |
InChI=1S/C8H8N4O6/c1-5-3-6(10(13)14)8(9(2)12(17)18)7(4-5)11(15)16/h3-4H,1-2H3 |
InChI Key |
PEVCRINIIMGMTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide typically involves the nitration of a precursor compound, such as 4-methylacetanilide, followed by subsequent reactions to introduce the nitramide group. The nitration process often employs nitric acid as the nitrating agent under controlled temperature conditions to ensure selective nitration at the desired positions on the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where the precursor compounds are treated with nitrating agents under optimized conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of corresponding amines.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amino derivatives from reduction reactions and substituted phenyl derivatives from nucleophilic substitution reactions .
Scientific Research Applications
N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-methyl-2,6-dinitrophenyl)nitramide involves its interaction with specific molecular targets and pathways. The compound can act as a protonophore, disrupting proton gradients across biological membranes, which can lead to the uncoupling of oxidative phosphorylation in mitochondria. This results in the dissipation of energy as heat rather than the production of ATP .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-2,6-dinitrophenyl)acetamide: Shares similar structural features but differs in the presence of an acetamide group instead of a nitramide group.
2,4-Dinitrophenol: Another nitro-substituted phenyl compound known for its use as a metabolic stimulant and uncoupling agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
